N'-tert-butyl-N'-phenylbenzohydrazide
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Overview
Description
N’-tert-butyl-N’-phenylbenzohydrazide is an organic compound with the molecular formula C17H20N2O It is a hydrazide derivative characterized by the presence of a tert-butyl group and a phenyl group attached to the benzohydrazide moiety
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through the phenyl and tert-butyl groups, which are known to participate in various chemical reactions .
Biochemical Pathways
Given the compound’s structure, it may be involved in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The impact of these properties on the bioavailability of N’-tert-butyl-N’-phenylbenzohydrazide is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-tert-butyl-N’-phenylbenzohydrazide can be synthesized through the reaction of tert-butyl benzoate with phenylhydrazine. The reaction typically involves the use of a catalyst such as zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under mild conditions. The reaction is carried out at 50°C under solvent-free conditions, yielding the desired product in high purity .
Industrial Production Methods
Industrial production of N’-tert-butyl-N’-phenylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality. The use of efficient catalysts and optimized reaction parameters helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-tert-butyl-N’-phenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N’-tert-butyl-N’-phenylbenzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as a radical scavenger and its ability to inhibit certain enzymes.
Medicine: Explored for its neuroprotective properties and potential therapeutic applications in treating oxidative stress-related conditions.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-α-phenylnitrone (PBN): A well-known radical scavenger with similar antioxidant properties.
N-tert-Butylbenzamide: Another compound with a tert-butyl group, used in various chemical applications.
Uniqueness
N’-tert-butyl-N’-phenylbenzohydrazide is unique due to its specific combination of tert-butyl and phenyl groups, which confer distinct chemical properties and reactivity. Its ability to act as a radical scavenger and enzyme inhibitor makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
N'-tert-butyl-N'-phenylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)19(15-12-8-5-9-13-15)18-16(20)14-10-6-4-7-11-14/h4-13H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWLYXPWEJIVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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